2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Description
2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its complex structure, which includes a brominated benzylidene group, a nitrobenzyl ether, and an indene-dione core
Properties
IUPAC Name |
2-[[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrNO5/c24-20-12-14(11-19-22(26)17-6-1-2-7-18(17)23(19)27)8-9-21(20)30-13-15-4-3-5-16(10-15)25(28)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIDLGKQARDJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])Br)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps:
Bromination: The starting material, 3-bromo-4-hydroxybenzaldehyde, is prepared by brominating 4-hydroxybenzaldehyde using bromine in an appropriate solvent such as acetic acid.
Etherification: The brominated aldehyde is then reacted with 3-nitrobenzyl bromide in the presence of a base like potassium carbonate to form the nitrobenzyl ether.
Aldol Condensation: The final step involves an aldol condensation between the nitrobenzyl ether and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Reduction of Nitro Group: 2-{3-bromo-4-[(3-aminobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Substitution of Bromine: 2-{3-(substituted)-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Scientific Research Applications
2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione depends on its application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: In organic synthesis, its reactivity is governed by the electronic properties of its functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione: can be compared with other indene-dione derivatives and benzylidene compounds, such as:
Uniqueness
The presence of both a bromine atom and a nitrobenzyl ether group in 2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties, making it distinct from other similar compounds
This detailed overview provides a comprehensive understanding of 2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione, highlighting its synthesis, reactivity, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
